4-Azaspiro[2.5]octane-7-carbonitrile;hydrochloride
Description
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR) :
- Strong absorption at 2240 cm⁻¹ (C≡N stretch)
- Broad band at 2700–2400 cm⁻¹ (N⁺–H stretch from hydrochloride)
- Peaks at 1485 cm⁻¹ (cyclopropane ring deformation)
Mass Spectrometry (MS) :
- ESI-MS (m/z) : 137.1 [M–Cl]⁺ (calculated for C₈H₁₂N₂⁺: 137.10)
- Fragmentation pathways: Loss of HCl (36.5 Da) and cyclopropane ring cleavage.
Computational Chemistry Modeling (DFT, Molecular Orbital Analysis
Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) highlight electron-deficient regions at the nitrile group and electron density accumulation around the spiro nitrogen. Key findings:
| Property | Value |
|---|---|
| HOMO-LUMO gap | 5.3 eV |
| NBO charge (nitrile C) | +0.52 e |
| Torsional barrier | 8.7 kcal/mol |
The HOMO localizes on the cyclopropane ring, while the LUMO resides on the nitrile group, suggesting preferential electrophilic attack at the C≡N moiety. Molecular dynamics simulations predict a rotational relaxation time of 18 ps for the azacyclohexane ring, consistent with its rigid spiro architecture.
Tables
Table 1: Selected bond lengths and angles from crystallographic studies of analogous spiro compounds.
Table 2: Comparative NMR chemical shifts of spirocyclic nitriles.
Figure 1: Optimized DFT geometry of this compound (isosurface: electrostatic potential).
Properties
IUPAC Name |
4-azaspiro[2.5]octane-7-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c9-6-7-1-4-10-8(5-7)2-3-8;/h7,10H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPSJORKLMFJOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CC2)CC1C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azaspiro[2.5]octane-7-carbonitrile;hydrochloride typically involves the reaction of a suitable spirocyclic precursor with a nitrile source under specific reaction conditions. One common method involves the use of a spirocyclic amine and a cyanating agent, such as cyanogen bromide, in the presence of a base like sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and precise control systems to optimize yield and purity. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Azaspiro[2.5]octane-7-carbonitrile;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of substituted spirocyclic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxo derivatives of the spirocyclic structure.
Reduction: Amine derivatives.
Substitution: Substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
LRRK2 Kinase Inhibitors
One of the prominent applications of 4-Azaspiro[2.5]octane-7-carbonitrile; hydrochloride is its use as an intermediate in developing LRRK2 kinase inhibitors. These inhibitors are being investigated for their therapeutic potential in treating Parkinson's disease. The synthesis pathway involving this compound allows for the creation of derivatives that exhibit potent inhibitory activity against LRRK2, making it a valuable asset in neuropharmacology research .
GPR43 Receptor Agonists
The compound also serves as an intermediate for synthesizing GPR43 receptor agonists, which have implications in treating metabolic disorders such as diabetes and obesity. Research indicates that compounds derived from 4-Azaspiro[2.5]octane-7-carbonitrile; hydrochloride can enhance insulin sensitivity and reduce inflammation, thus offering a dual therapeutic approach for these conditions .
IRAK4 Inhibitors
Another significant application is in the development of interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors. These inhibitors are crucial for modulating immune responses and have potential applications in treating inflammatory diseases . The ability to synthesize such inhibitors efficiently using 4-Azaspiro[2.5]octane-7-carbonitrile; hydrochloride highlights its versatility as a pharmaceutical intermediate.
Synthetic Pathways
The synthesis of 4-Azaspiro[2.5]octane-7-carbonitrile; hydrochloride typically involves multi-step reactions that can be optimized for yield and purity. Recent patents describe methods that utilize commercially available reagents and straightforward procedures, making it feasible for large-scale production .
| Step | Description |
|---|---|
| Step 1 | Reaction of starting materials under inert conditions to form intermediates |
| Step 2 | Cyclization to achieve the spiro structure |
| Step 3 | Formation of the hydrochloride salt for enhanced stability |
These methods emphasize the compound's accessibility for further research and development.
Case Study: Drug Development for Parkinson’s Disease
In a recent study focusing on Parkinson's disease, derivatives synthesized from 4-Azaspiro[2.5]octane-7-carbonitrile; hydrochloride demonstrated significant inhibition of LRRK2 kinase activity in vitro, with IC50 values indicating strong efficacy compared to existing treatments . The study highlights the compound's potential as a lead structure for developing new therapeutics.
Case Study: Metabolic Disorder Treatment
Another investigation explored the effects of GPR43 receptor agonists derived from this compound on metabolic syndrome models in rodents. Results showed improved glucose tolerance and reduced body weight gain, suggesting that these compounds could lead to new treatments for obesity-related conditions .
Mechanism of Action
The mechanism of action of 4-Azaspiro[2.5]octane-7-carbonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Spirocyclic Compounds
Notes:
Pharmacological Relevance:
- Nitrile Group : Acts as a bioisostere for carbonyl or carboxyl groups, improving metabolic stability and binding affinity in drug candidates .
- Spirocyclic Rigidity : Reduces off-target interactions, as seen in Example 248 (), where spiro substitution yielded a compound (C₂₂H₂₅ClFN₇O) with a molecular weight of 458.2 (M+1), suitable for kinase inhibition .
Biological Activity
4-Azaspiro[2.5]octane-7-carbonitrile;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
This compound is characterized by its spirocyclic structure, which contributes to its biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in biological research and drug development.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors, modulating their activity. This compound has been shown to bind to various molecular targets, leading to diverse biological effects:
- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Investigated for its potential against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Antiviral Activity : Preliminary studies suggest efficacy against viral infections, although specific mechanisms remain under investigation .
- Cytotoxic Effects : Studies have demonstrated varying degrees of cytotoxicity in cancer cell lines, indicating potential as an anti-cancer agent .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | Notable Features |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Antiviral | Enhanced solubility due to hydrochloride form |
| 4-Azaspiro[2.5]octane-7-carboxamide;hydrochloride | Structure | Antimicrobial | Similar spirocyclic structure but different functional groups |
| 4-Azaspiro[2.5]octane-7-carboxylic acid | Structure | Limited activity reported | Non-salt form may limit solubility |
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
- Antimicrobial Efficacy : A study demonstrated that the compound effectively reduced bacterial viability in vitro against MRSA strains, suggesting a mechanism involving cell wall disruption .
- Cancer Research : In vitro tests showed that the compound induced apoptosis in glioma cells through multiple pathways, including AMPK inhibition and activation of necroptosis mechanisms .
- Antiviral Potential : Research indicated that the compound may inhibit viral replication in HCV models, although further studies are needed to elucidate the precise mechanisms involved .
Q & A
Q. What are the recommended synthetic routes for 4-Azaspiro[2.5]octane-7-carbonitrile hydrochloride?
The compound can be synthesized via multi-step reactions involving tert-butyl carbamate intermediates. For example, tert-butyl (2-(4-azaspiro[2.5]octan-4-yl)ethyl)carbamate has been used as a precursor in analogous syntheses, followed by deprotection and salt formation with hydrochloric acid . Key steps include cyclization to form the spiro ring and nitrile functionalization. Reaction conditions (e.g., temperature, catalysts) should be optimized using Design of Experiments (DoE) principles .
Q. How should researchers characterize the structural integrity of this compound?
Use a combination of ¹H NMR (400 MHz, DMSO-d₆) and mass spectrometry (MS). For example, spirocyclic analogs in the same class exhibit characteristic NMR signals, such as δ 3.8–3.3 ppm (m, 8H) for protons adjacent to the spiro nitrogen and δ 1.04–0.76 ppm for cyclopropane ring protons . MS data (e.g., M+1 peaks) should align with the molecular formula C₈H₁₃ClN₂.
Q. What are the stability and solubility guidelines for stock solutions?
Store aliquoted stock solutions in tightly sealed vials at -20°C and use within 1 month. Avoid repeated freeze-thaw cycles, as spirocyclic compounds with nitrile groups may degrade under thermal stress. Solubility in polar aprotic solvents (e.g., DMSO) is preferred, but validate empirically due to limited stability data .
Q. Which analytical methods are suitable for purity assessment?
High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) and gas chromatography (GC) with flame ionization detectors are recommended. For GC, use a siloxane-based column (3 mm × 2 m) and a temperature gradient from 125°C to 150°C at 5°C/min, as validated for structurally related hydrochlorides .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Cross-validate using orthogonal techniques:
Q. What strategies optimize reaction yields in spirocyclic nitrile synthesis?
Employ DoE to test variables:
Q. How should impurities be profiled and quantified?
Use LC-MS to detect byproducts (e.g., incomplete deprotection intermediates or oxidation products). For example, tert-butyl carbamate residuals in spirocyclic compounds can be quantified at ≤0.1% using a C18 column and 0.1% formic acid mobile phase . Reference standards for common impurities (e.g., des-cyano analogs) are critical.
Q. What in vitro assays are appropriate for evaluating biological activity?
Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases or GPCRs, given the spirocyclic scaffold’s prevalence in drug discovery .
- Cellular uptake : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to study permeability in Caco-2 cells.
- Metabolic stability : Incubate with liver microsomes and monitor degradation via LC-MS .
Q. How can researchers address discrepancies in solubility data across studies?
Conduct parallel experiments under standardized conditions:
Q. What safety protocols are essential for handling this compound?
Follow guidelines for nitrile-containing compounds:
- Use fume hoods and PPE (nitrile gloves, lab coats).
- Neutralize waste with 10% sodium bicarbonate before disposal.
- Monitor air quality for HCN vapors using gas detectors, as nitriles may degrade under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
